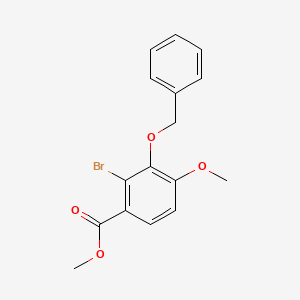

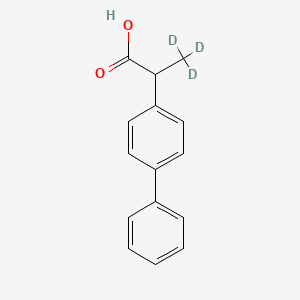

2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,3,4-Trihydroxybenzaldehyde, a precursor to 2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone, involves three steps: phenolic hydroxyl protection, formylation, and deprotection . The process starts with pyrogallol as the initial raw material. Two adjacent phenolic hydroxyl groups in the pyrogallol are protected to obtain 4-hydroxybenzo[d][1,3]dioxol-2-one. This is then formylated to obtain 7-hydroxy-2-oxobenzo[d][1,3]dioxole-4-carbaldehyde. Finally, the protecting group is removed to get the target 2,3,4-trihydroxybenzaldehyde .Molecular Structure Analysis

In the molecular structure of 2,3,4-Trihydroxybenzaldehyde, the 2-hydroxy group is bound via intramolecular hydrogen bonds to the aldehyde group . The molecules interact through O—H⋯O hydrogen bonds to form a three-dimensional network structure; each hydroxy group serves as a donor to only one acceptor atom .Physical And Chemical Properties Analysis

2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone has a molecular weight of 258.27 . More specific physical and chemical properties are not provided in the retrieved documents.Aplicaciones Científicas De Investigación

Proteomics Research

“2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.

Antimicrobial Activity

Carbohydrazone derived from “2,3,4-Trihydroxybenzaldehyde” has been investigated for its antimicrobial activity against bacteria and fungi . This suggests potential applications in the development of new antimicrobial agents.

Schiff Base Formation

“2,3,4-Trihydroxybenzaldehyde” forms Schiff bases via [1+1] condensation with anthranilic acid . Schiff bases are often used as ligands in the field of coordination chemistry.

Polymer Synthesis

A trihydroxy substituted poly(4-[(phenylimino)methyl]benzene-1,2,3-triol), abbreviated as poly(2,3,4-PIMB), a poly(phenoxy-imine)-type polymer, has been successfully synthesized . This polymer could have various applications in material science and engineering.

Heterostructure Device Improvement

The synthesized poly(2,3,4-PIMB) has been used to improve the characteristics of heterostructure devices . This suggests potential applications in the field of electronics and device engineering.

Safety and Hazards

Propiedades

IUPAC Name |

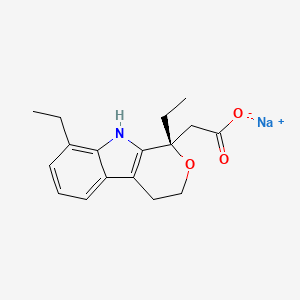

4-[(E)-(benzylhydrazinylidene)methyl]benzene-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-12-7-6-11(13(18)14(12)19)9-16-15-8-10-4-2-1-3-5-10/h1-7,9,15,17-19H,8H2/b16-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZBRUQEYDBSSS-CXUHLZMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNN=CC2=C(C(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN/N=C/C2=C(C(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trihydroxybenzaldehyde 2-Benzylhydrazone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-](/img/structure/B590142.png)